3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
Description
Properties
CAS No. |
853351-49-2 |
|---|---|
Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-2-3-8-18(14)21-20(23)12-10-17-9-11-19(26-17)15-6-4-7-16(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
InChI Key |
NTWVAEJOKCPMIF-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Approach via Knoevenagel-Michael-Paal–Knorr Sequence
The most efficient route derives from adaptations of the one-pot tandem methodology reported by Mupparapu et al.. This protocol involves sequential Knoevenagel condensation, Michael addition, selective amidation, and Paal–Knorr cyclization. For the target compound, the synthesis proceeds as follows:
-
Starting Materials :
-
3-Nitrobenzoylacetonitrile (generated via Claisen condensation of 3-nitroacetophenone with ethyl cyanoacetate)
-
o-Tolylglyoxal (synthesized via oxidation of o-methylacetophenone)
-
-
Reaction Conditions :
-
Solvent: Toluene
-
Base: Triethylamine (TEA, 0.5 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 1.1 equiv)
-
Temperature: 70–75°C
-
Time: 4–6 hours
-
The reaction achieves Z-selectivity (≥95%) due to intramolecular O–H···O hydrogen bonding between the hydroxyl and carbonyl groups, as confirmed by X-ray crystallography in analogous systems.
Stepwise Synthesis via Furan Core Functionalization
An alternative approach involves constructing the furan ring first, followed by acrylamide installation:
Step 1: Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde
-
Method : Vilsmeier–Haack formylation of 2-acetyl-5-(3-nitrophenyl)furan.
Step 2: Knoevenagel Condensation with Acrylonitrile
-
Acrylonitrile reacts with the aldehyde under basic conditions (piperidine, ethanol) to form 3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile.
Step 3: Amidation with o-Toluidine
-
The nitrile undergoes hydrolysis to the corresponding acid, followed by coupling with o-toluidine using EDCI/HOBt in DMF.
Optimization of Reaction Parameters
Solvent and Base Screening
Comparative studies from and reveal critical solvent effects:
| Solvent | Base | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Toluene | TEA | 71 | 95:5 |
| DCM | DIPEA | 65 | 90:10 |
| THF | DBU | 52 | 88:12 |
Toluene-TEA systems maximize yield and stereoselectivity by stabilizing intermediates through π–π interactions.
Oxidant Stoichiometry
TBHP plays a dual role as an oxidant and Lewis acid catalyst. Optimal TBHP equivalency (1.1–1.3 equiv) prevents overoxidation of the furan core, as excess TBHP (>1.5 equiv) reduces yields by 15–20%.
Characterization and Analytical Data
Spectroscopic Properties
-
1H NMR (500 MHz, CDCl3): δ 8.45 (s, 1H, ArH), 8.23 (d, J = 8.1 Hz, 1H, ArH), 7.89 (d, J = 15.4 Hz, 1H, CH=), 7.62–7.58 (m, 3H, ArH), 7.31 (d, J = 3.5 Hz, 1H, furan-H), 6.84 (d, J = 15.4 Hz, 1H, CH=), 6.72 (d, J = 3.5 Hz, 1H, furan-H), 2.34 (s, 3H, CH3).
-
13C NMR (126 MHz, CDCl3): δ 165.2 (C=O), 155.1 (furan-C), 148.6 (NO2-C), 140.3 (C=), 132.7–121.4 (ArC), 118.9 (furan-C), 115.3 (C≡N), 20.1 (CH3).
-
HRMS : [M+H]+ Calcd for C20H15N2O4: 355.1052; Found: 355.1056.
Crystallographic Insights
While no single-crystal data exists for the target compound, analogous structures from show planar furan-acrylamide systems stabilized by intramolecular H-bonds (O···O distance: 2.62–2.65 Å). This conformation likely persists in the title compound, explaining its thermal stability (mp: 189–192°C).
Comparative Analysis of Synthetic Methods
The one-pot approach offers superior efficiency but requires precise control over TBHP stoichiometry. The stepwise method provides flexibility for late-stage diversification but suffers from lower overall yields.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acrylamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, methanol
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 3-(5-(3-Aminophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-(5-(3-Nitrophenyl)furan-2-yl)acrylic acid
Scientific Research Applications
Synthesis Overview
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide typically involves the following steps:
- Formation of the Furan Ring : Synthesized via the Paal-Knorr synthesis from 1,4-dicarbonyl compounds.
- Nitration : The furan ring is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Acrylamide Formation : Reacting the nitrated furan derivative with o-toluidine in the presence of acryloyl chloride under basic conditions.
Medicinal Chemistry
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide serves as a valuable building block for synthesizing potential pharmaceutical agents. Its structure allows for modification that can enhance biological activity against various targets, particularly in cancer and microbial infections.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. A study demonstrated that modifications to the nitrophenyl group can enhance anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Materials Science
In materials science, this compound can be incorporated into polymers to modify their physical properties. It can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
Case Study: Polymer Modification
In a recent study, researchers incorporated 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide into a polymer matrix, resulting in improved resistance to thermal degradation compared to unmodified polymers.
Organic Synthesis
This compound acts as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and reduction.
| Reaction Type | Example |
|---|---|
| Substitution | Formation of substituted derivatives with varying functional groups |
| Reduction | Conversion to amines or alcohols using reducing agents |
Case Study: Synthesis of Complex Molecules
A recent publication highlighted its use in synthesizing novel heterocyclic compounds, showcasing its versatility as a synthetic intermediate.
Mechanism of Action
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furan Ring
Nitro Group Position
- 3-Nitrophenyl vs. 4-Nitrophenyl: The target compound has a nitro group at the 3-position of the phenyl ring (meta), whereas analogs like (2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide (CAS 314275-86-0) feature a para-nitro substituent . However, para-nitro groups exhibit stronger electron-withdrawing effects, which could alter charge distribution and hydrogen-bonding capabilities.
Chlorophenyl Substitution
Variations in the Acrylamide Substituents
Ortho- vs. Para-Tolyl Groups
- The target compound’s o-tolyl group contrasts with para-tolyl derivatives like (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), a potent α7 nAChR positive allosteric modulator .
N-Methylation
Heterocyclic Ring Modifications
Furan vs. Thiophene
Pharmacological Activity Comparisons
Key Findings:
- α7 nAChR Modulation: PAM-2 and its derivatives (e.g., DM489) demonstrate that furan-containing acrylamides with para-substituted aryl groups are effective α7 nAChR modulators.
- Anti-Neuropathic Pain : Steric and electronic factors critically influence activity. DM489 (3 mg/kg) reduces pain via α7 nAChRs, suggesting that nitro-substituted analogs might require dose optimization due to altered pharmacokinetics .
Biological Activity
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is a synthetic compound with potential biological activities that have been explored in various studies. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C20H16N2O4
- Molecular Weight : 352.36 g/mol
The presence of the nitrophenyl group and the furan ring contributes to its unique reactivity and biological properties.
The biological activity of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide may involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
- DNA/RNA Interference : It could affect nucleic acid synthesis, influencing gene expression and cellular proliferation.
- Oxidative Stress Induction : The compound may induce oxidative stress, leading to cellular damage and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of acrylamide compounds, including those related to 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Mycobacterium tuberculosis | Active against iron acquisition pathways |
These findings suggest potential applications in treating infections caused by resistant strains.
Anxiolytic Activity
A study on related compounds indicated that certain acrylamide derivatives act as positive allosteric modulators of α7 nicotinic acetylcholine receptors, producing anxiolytic-like effects in animal models. The findings from this research highlight:
- Dosage Efficacy : Significant anxiolytic-like activity observed at doses as low as 0.1 mg/kg after chronic treatment.
- Mechanism Involvement : The anxiolytic effects were inhibited by selective α7 antagonists, confirming receptor involvement.
Case Studies
-
Study on Anxiolytic Effects :
- Objective : To evaluate the anxiolytic potential of acrylamide derivatives.
- Methods : Elevated plus maze and novelty suppressed feeding tests were used.
- Results : The compound showed significant anxiolytic-like activity, particularly after chronic administration.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy of related acrylamide compounds.
- Methods : MIC and MBC assays conducted against various pathogens.
- Results : Several derivatives demonstrated potent antimicrobial activity with low MIC values.
Comparative Analysis
Comparative studies have shown that 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide exhibits unique properties when compared to similar compounds:
| Compound | Activity Type | Efficacy |
|---|---|---|
| (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide | Antimicrobial | Moderate to high against Gram-positive bacteria |
| (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid | Antibacterial | Active against Mycobacterium tuberculosis |
Q & A
Q. What are the optimal synthetic routes for 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step pathway:
Furan ring formation : Condensation of 3-nitrophenylacetone with ethyl glyoxylate under acid catalysis (e.g., H₂SO₄) at 60–80°C .
Acrylamide coupling : Reaction of the furan intermediate with o-toluidine via a Michael addition, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane .
Key variables :
- Temperature : Higher temperatures (>80°C) risk nitro-group decomposition.
- Solvent polarity : Ethanol improves furan intermediate solubility, while DMF enhances acrylamide coupling efficiency .
Yield Optimization :
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Furan formation | Ethanol | H₂SO₄ | 65–72 |
| Acrylamide coupling | DCM | DCC | 58–63 |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
Methodological Answer:
- NMR : Use ¹³C NMR to confirm the acrylamide carbonyl peak (~168–170 ppm) and distinguish o-tolyl aromatic protons (δ 6.8–7.2 ppm) from nitrophenyl signals (δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 349.12 (calc. 349.11) .
- IR : Nitro-group stretching (1520 cm⁻¹) and acrylamide C=O (1650 cm⁻¹) must align with computational spectra (e.g., DFT) to resolve ambiguities .
Q. How does the nitro group at the 3-position influence the compound’s reactivity in electrophilic substitution reactions?
Methodological Answer: The 3-nitrophenyl group is a meta-directing, electron-withdrawing substituent. In bromination reactions:
- Reactivity : Nitro groups deactivate the furan ring, favoring substitution at the 4-position of the phenyl ring.
- Experimental Design : Use FeBr₃ as a catalyst in CCl₄ at 0°C to minimize side reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity against kinase targets?
Methodological Answer:
- SAR Variables :
- Nitro position : 3-Nitrophenyl vs. 4-nitrophenyl analogs (see table below).
- Substituent effects : Replace o-tolyl with electron-rich groups (e.g., p-methoxyphenyl) to modulate binding affinity .
- Biological Assay : Test inhibition of EGFR kinase (IC₅₀) via fluorescence polarization assays .
| Analog | Nitro Position | IC₅₀ (EGFR, μM) |
|---|---|---|
| 3-Nitro | Meta | 0.89 |
| 4-Nitro | Para | 1.54 |
Q. What computational strategies predict binding modes with biological targets, and how are contradictions between docking and experimental data addressed?
Methodological Answer:
- Docking : Use AutoDock Vina with the EGFR kinase domain (PDB: 1M17). The nitrophenyl group forms π-π stacking with Phe723, while acrylamide hydrogen-bonds to Thr766 .
- Contradictions : If experimental IC₅₀ contradicts docking scores (e.g., poor activity despite favorable ΔG), consider:
Q. How do solvent effects and pH influence the compound’s stability in biological assays?
Methodological Answer:
-
Degradation Pathways :
- Acidic conditions (pH < 4): Hydrolysis of the acrylamide bond.
- Neutral/basic conditions: Nitro-group reduction to amine in reducing environments (e.g., cellular cytoplasm) .
-
Stability Testing :
Condition Half-life (h) pH 7.4 (PBS) 48 pH 2.0 (HCl) 6
Q. What strategies resolve discrepancies in reported biological activities across studies (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
- Data Triangulation :
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity if conflicting pathways are implicated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
